
Methyl 4-bromobenzoate
Overview
Description
Methyl 4-bromobenzoate (CAS: 619-42-1) is a halogenated aromatic ester with the molecular formula C₈H₇BrO₂ and a molecular weight of 215.046 g/mol . Structurally, it consists of a benzoate ester substituted with a bromine atom at the para position of the benzene ring. This compound is widely utilized as a synthetic intermediate in organic chemistry, particularly in cross-coupling reactions , photocatalysis , and the preparation of bioactive derivatives . Its crystalline structure involves intermolecular interactions such as Br⋯Br and C–H⋯O contacts, which stabilize molecular layers .
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 4-bromobenzoate can be synthesized through the esterification of 4-bromobenzoic acid with methanol in the presence of a catalyst. One common method involves adding 10 mmol of 4-bromobenzoic acid, 100 mmol of methanol, and 1.5 mmol of dichlorohydantoin into a 50 mL three-necked flask. The mixture is then refluxed at 60°C for 7 hours . After the reaction, the methanol is recovered by rotary evaporation, and the product is extracted with ethyl acetate, washed with sodium carbonate solution, and dried with anhydrous sodium sulfate. The solvent is removed under reduced pressure to obtain this compound with a yield of 99% .
Industrial Production Methods: In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity while minimizing waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions: Methyl 4-bromobenzoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Cross-Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions, to form carbon-carbon bonds.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like tetrahydrofuran.
Reduction: Lithium aluminum hydride in anhydrous ether.
Major Products:
Nucleophilic Substitution: Products include substituted benzoates, such as 4-aminobenzoate or 4-thiobenzoate.
Cross-Coupling Reactions: Products include biaryl compounds or styrenes.
Reduction: The major product is 4-bromobenzyl alcohol.
Scientific Research Applications
Synthesis of Pharmaceutical Compounds
Methyl 4-bromobenzoate serves as a crucial building block in the synthesis of various pharmaceutical agents. Notable applications include:
- Antifolate Analogues : It is employed in the synthesis of three-carbon-bridged 5-substituted furo[2,3-d]pyrimidine and 6-substituted pyrrolo[2,3-d]pyrimidine analogs, which exhibit antifolate activity .
- Ligand-Coupling Reactions : The compound is used in cross-coupling reactions to form methyl 4-(2-pyridyl)benzoate and methyl 4-imidazo[1,2-a]pyridin-3-ylbenzoate through palladium-catalyzed processes .
Electrochemical Applications
Recent studies highlight the electrochemical properties of this compound, particularly in nickel-catalyzed cross-coupling reactions:
- C(sp²)−C(sp³) Cross-Coupling : Research indicates that this compound can participate in electrochemical cross-coupling with potassium benzyltrifluoroborate, yielding methyl 4-benzylbenzoate with a notable efficiency (up to 93% yield under optimized conditions) .
- Current Intensity Effects : The reaction selectivity and rate were significantly influenced by the current intensity during electrolysis, showcasing its potential for fine-tuning reaction parameters in synthetic applications .
Material Science
This compound has been investigated for its role in developing new materials:
- Nanocrystalline Applications : Studies have explored the use of this compound in creating organic nanocrystals that exhibit unique optical properties, beneficial for organic light-emitting diodes (OLEDs) .
- Synthesis of Triazole Derivatives : The compound is also involved in synthesizing (1H-1,2,3-triazol-4-yl)methyl derivatives through click chemistry reactions, which are valuable in materials science for their stability and functional properties .
Table 1: Synthesis Pathways Utilizing this compound
Case Study: Electrochemical Cross-Coupling
A detailed study on the electrochemical behavior of this compound demonstrated its effectiveness in C(sp²)−C(sp³) coupling reactions. By optimizing the reaction conditions with various supporting electrolytes and additives, researchers achieved a high yield of desired products while minimizing by-products. This study illustrates the compound's utility in synthetic organic chemistry and highlights its potential for future applications in electrochemical synthesis .
Mechanism of Action
The mechanism of action of methyl 4-bromobenzoate depends on the specific reaction or application. In nucleophilic substitution reactions, the bromine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In cross-coupling reactions, the palladium catalyst facilitates the formation of carbon-carbon bonds through oxidative addition, transmetalation, and reductive elimination steps . The compound’s planar structure and electronic properties influence its reactivity and interaction with other molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Crystallographic Comparisons
Methyl 4-bromobenzoate exhibits structural similarities with other halogenated benzoates, such as methyl 4-chlorobenzoate and methyl 4-iodobenzoate. Its crystal packing (e.g., 2D arrangements along the c-axis) is analogous to dimethyl terephthalate and methyl 4-iodobenzoate, sharing supramolecular synthons like SCE and SCG motifs .
Table 1: Phase Behavior of Methyl 4-Halogenbenzoates
Compound | Solid Solution Compatibility | Dominant Packing Motif |
---|---|---|
This compound | Full with Cl; Partial with I | SCE, SCG |
Methyl 4-chlorobenzoate | Full with Br | SCE |
Methyl 4-iodobenzoate | Partial with Br | SCG |
Electronic and Reactivity Comparisons
The bromine substituent exerts a moderate electron-withdrawing effect, influencing reactivity in nucleophilic aromatic substitution and hydrolysis. Comparative studies using Hammett parameters (σm⁺, σp⁺, π) highlight its electronic profile:
Table 2: Hammett Parameters for Para-Substituted Methyl Benzoates
Compound | σm⁺ | σp⁺ | π | Reactivity Rank |
---|---|---|---|---|
This compound | -0.2873 | -0.3373 | -0.6316 | 74 |
Methyl 4-chlorobenzoate | -0.2878 | -0.3378 | -0.6323 | 74 |
Methyl 4-nitrobenzoate | -0.2792 | -0.3294 | -0.6214 | 58 |
Methyl 4-methoxybenzoate | -0.2976 | -0.3475 | -0.6444 | 90 |
Bromine’s electronegativity results in lower reactivity in hydrolysis compared to electron-donating groups (e.g., methoxy) but higher than nitro groups . In hydrolytic stability assays, ethyl 4-bromobenzoate (analogous to the methyl ester) demonstrated intermediate lability in basic media, slower than ethyl 2-bromobenzoate due to steric and electronic effects .
Table 3: Reaction Efficiency in Cross-Coupling Reactions
Substrate | Catalyst | Conversion (%) | Key Condition |
---|---|---|---|
This compound | Pd/ZnCl₂ | 100 | 2.2 eq ZnCl₂ |
Methyl 4-iodobenzoate | CoBr₂/Zn | 95 | 13 mol% CoBr₂ |
Methyl 4-chlorobenzoate | g-CN | 35 | 455 nm light |
Biological Activity
Methyl 4-bromobenzoate (C8H7BrO2) is an organic compound that has garnered attention for its diverse biological activities and applications in medicinal chemistry. This article explores its biological activity, synthesis, and potential therapeutic uses, supported by relevant research findings and case studies.
- Molecular Formula: C8H7BrO2
- Molecular Weight: 215.05 g/mol
- CAS Number: 619-42-1
- Melting Point: 77°C to 81°C
- Solubility: Insoluble in water
Synthesis and Applications
This compound serves as a precursor in the synthesis of various pharmacologically active compounds. It is utilized in the preparation of:
- Antifolate Drugs: It is a key intermediate in the synthesis of pemetrexed, an antifolate drug used in cancer therapy. Pemetrexed acts by inhibiting multiple folate-dependent enzymes involved in nucleotide synthesis, thereby hindering tumor growth .
- Furo[2,3-d]pyrimidine Derivatives: These compounds have shown potential as antifolates with enhanced activity against tumor cells .
Anticancer Properties
Research has indicated that this compound and its derivatives exhibit significant anticancer activity. For instance, studies have demonstrated that compounds synthesized from this compound can inhibit the proliferation of various cancer cell lines through mechanisms such as:
- Inhibition of DNA Synthesis: By interfering with folate metabolism, these compounds can disrupt DNA synthesis in rapidly dividing cancer cells.
- Induction of Apoptosis: Certain derivatives have been shown to trigger programmed cell death in cancer cells, enhancing their therapeutic potential .
Microbial Dechlorination
This compound has also been noted for its role in environmental applications. It stimulates microbial dechlorination processes, particularly for polychlorinated biphenyls (PCBs), which are hazardous environmental pollutants. This property underscores its potential use in bioremediation strategies to detoxify contaminated environments .
Case Studies
- Synthesis of Antifolates:
- Environmental Impact:
Research Findings
Study | Findings |
---|---|
Journal of Medicinal Chemistry (2004) | Demonstrated that derivatives of this compound showed improved anticancer activity against various cell lines. |
Environmental Science & Technology (2010) | Found that this compound facilitates microbial dechlorination of PCBs, highlighting its environmental applications. |
Bioorganic & Medicinal Chemistry Letters (2016) | Reported on the synthesis of novel derivatives with enhanced biological activity as potential cancer therapeutics. |
Q & A
Basic Research Questions
Q. What are the standard laboratory methods for synthesizing methyl 4-bromobenzoate?
- Methodological Answer : this compound is typically synthesized via esterification of 4-bromobenzoic acid with methanol under acidic catalysis. A common procedure involves refluxing equimolar amounts of 4-bromobenzoic acid and methanol in the presence of concentrated sulfuric acid (H₂SO₄) as a catalyst. The reaction progress is monitored by thin-layer chromatography (TLC), and the product is purified via recrystallization from ethanol or column chromatography. Researchers should confirm the ester’s identity using -NMR (δ ~3.9 ppm for the methyl ester group) and compare melting points with literature values (e.g., 125–128°C for analogous esters) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Key techniques include:
- Spectroscopy : - and -NMR to confirm the ester moiety and aromatic substitution pattern.
- Chromatography : HPLC or GC-MS to assess purity.
- Melting Point Analysis : Compare observed values with literature data (e.g., 255°C for 4-bromobenzoic acid derivatives).
Cross-referencing with databases like SciFinder or Reaxys is critical to validate structural assignments and resolve discrepancies in reported data .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported spectral or physical property data for this compound?
- Methodological Answer : Discrepancies often arise from polymorphic variations or impurities. Strategies include:
- Cross-Validation : Use multiple analytical techniques (e.g., XRD for crystallinity, DSC for thermal behavior).
- Database Mining : Compare data across SciFinder, Reaxys, and peer-reviewed journals to identify consensus values.
- Reproducibility Tests : Replicate synthesis and purification under controlled conditions. For example, polymorphic forms of 4-bromophenyl 4-bromobenzoate exhibit drastically different mechanical properties (e.g., elastic vs. brittle behavior), highlighting the need for rigorous crystallization condition reporting .
Q. What strategies optimize reaction yields when using this compound as a precursor in cross-coupling reactions?
- Methodological Answer :
- Catalytic Systems : Screen palladium catalysts (e.g., Pd(PPh₃)₄ vs. Pd(OAc)₂) and ligands (e.g., XPhos) to enhance Suzuki-Miyaura coupling efficiency.
- Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethers (THF) for solubility and stability.
- Temperature Control : Microwave-assisted synthesis may reduce side reactions.
Document reaction conditions meticulously, as minor variations (e.g., trace moisture) can significantly impact yields .
Q. How do polymorphic forms of this compound derivatives influence their reactivity or application in materials science?
- Methodological Answer : Polymorphs can alter mechanical and chemical behavior. For example:
- Mechanical Properties : Crystals of 4-bromophenyl 4-bromobenzoate exhibit plastic, elastic, or brittle behaviors depending on packing arrangements.
- Reactivity : Surface accessibility of the bromine atom may vary, affecting nucleophilic substitution kinetics.
Researchers should characterize polymorphs via single-crystal XRD and correlate lattice parameters with observed reactivity .
Q. Key Recommendations for Researchers
- Safety Protocols : Adopt OSHA-compliant handling practices for brominated compounds, including PPE (gloves, goggles) and emergency eyewash stations .
- Literature Review : Prioritize peer-reviewed journals over vendor catalogs for reliable data. Use Reaxys to verify compound novelty and access spectral databases .
- Data Reporting : Clearly document synthetic conditions (solvent, temperature, catalyst) to enable reproducibility and polymorph control .
Properties
IUPAC Name |
methyl 4-bromobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO2/c1-11-8(10)6-2-4-7(9)5-3-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZNGTXVOZOWWKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7060702 | |
Record name | Benzoic acid, 4-bromo-, methyl ester | |
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Molecular Weight |
215.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Powder; [Alfa Aesar MSDS] | |
Record name | Methyl 4-bromobenzoate | |
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Vapor Pressure |
0.02 [mmHg] | |
Record name | Methyl 4-bromobenzoate | |
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CAS No. |
619-42-1 | |
Record name | Methyl 4-bromobenzoate | |
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Record name | Methyl 4-bromobenzoate | |
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Record name | Methyl 4-bromobenzoate | |
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Record name | Benzoic acid, 4-bromo-, methyl ester | |
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Record name | Methyl 4-bromobenzoate | |
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Record name | METHYL 4-BROMOBENZOATE | |
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Retrosynthesis Analysis
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